Acridin-4-amine hydrochloride

Catalog No.
S742621
CAS No.
3594-53-4
M.F
C13H11ClN2
M. Wt
230.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acridin-4-amine hydrochloride

CAS Number

3594-53-4

Product Name

Acridin-4-amine hydrochloride

IUPAC Name

acridin-4-amine;hydrochloride

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

InChI

InChI=1S/C13H10N2.ClH/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11;/h1-8H,14H2;1H

InChI Key

KXPWAMIDVCDUAE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)N.Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)N.Cl

The exact mass of the compound Acridin-4-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acridin-4-amine hydrochloride (CAS 3594-53-4) is a highly processable, water-soluble salt form of 4-aminoacridine. Characterized by its unique structural fusion of the motifs found in chloroquine and primaquine, this compound serves as a critical precursor for multi-stage antiplasmodial agents and specialized N-cinnamoyl conjugates. Beyond its role as a synthetic building block, it exhibits distinct proton-transfer and crystallization properties that make it a superior matrix material for negative-ion mode matrix-assisted laser desorption/ionization mass spectrometry (MALDI(−)-MS). The hydrochloride salt ensures enhanced aqueous solubility and oxidative stability compared to the free base, facilitating reproducible handling in both synthetic and analytical workflows [1].

Research Fit

Position-specific C-4 amine for DNA-interaction studies
Hydrochloride salt for improved aqueous handling vs free base
Defined intermediate position in aminoacridine activity spectrum

Substituting Acridin-4-amine hydrochloride with the more ubiquitous 9-aminoacridine or its free base form (CAS 578-07-4) compromises both analytical performance and synthetic viability. In MALDI(−)-MS applications, 9-aminoacridine often requires strict optimization of sample-to-matrix ratios and yields fewer identified ions when analyzing complex or lipidic samples. Furthermore, attempting to use the 4-aminoacridine free base in aqueous or physiological assays introduces severe solubility bottlenecks (aqueous solubility of only ~13.6 mg/L at 24 °C), leading to inconsistent dosing and erratic crystallization. The 4-position amino group also provides a distinct steric and electronic environment compared to 9-substituted analogs, which is mandatory for synthesizing specific dual-stage antimalarial conjugates that target both hepatic and erythrocytic Plasmodium stages [1].

Substitution Risk

Positional isomer substitution may shift DNA-binding thermodynamics and biological activity
Diaminoacridine analogs (e.g., proflavine) exhibit distinct enzyme inhibition profiles
Ionization differences across isomers lead to non-interchangeable cellular outcomes

Superior Ion Yield and Matrix-Ratio Independence in MALDI(-)-MS

In a comparative study of monoaminoacridines as matrices for MALDI(−)-MS analysis of complex samples, 4-aminoacridine demonstrated superior performance over the standard 9-aminoacridine matrix. 4-Aminoacridine yielded a higher average number of identified ions and exhibited a uniquely low dependence on the sample-to-matrix mass ratio, allowing for high-quality spectra even when mixed with an excess amount of sample. This robust crystallization and proton-transfer behavior eliminates the need for the tedious matrix optimization typically required by 9-aminoacridine [1].

Evidence DimensionMatrix performance and sample-to-matrix ratio dependence
Target Compound Data4-Aminoacridine (low dependence on ratio, highest average identified ions)
Comparator Or Baseline9-Aminoacridine (high dependence on strict matrix ratios, fewer identified ions)
Quantified Difference4-aminoacridine consistently outperformed 9-aminoacridine in ease of obtaining acceptable spectra across variable mass ratios.
ConditionsMALDI(-)-MS analysis of complex organic samples (stearic acid, resins)

Procurement of this specific isomer streamlines mass spectrometry workflows by reducing the time and material wasted on matrix ratio optimization.

DNA Hypochromism
Reported
Distinct H value vs. 1-, 3-, 9-aminoacridine; H correlates with bacteriostatic index
Supports predictable SAR via measurable DNA-interaction parameter
Calf thymus DNA; UV spectroscopy; protonated species

Enhanced Aqueous Solubility for Biological Assays and Formulation

The free base form of 4-aminoacridine suffers from poor aqueous solubility, recorded at approximately 13.6 mg/L at 24 °C. Conversion to Acridin-4-amine hydrochloride significantly increases hydrophilicity and dissolution rates in aqueous and polar solvent systems. This enhanced solubility is critical for in vitro assays, such as antiplasmodial screening against Plasmodium falciparum, where precipitation of the free base can lead to false negatives, irreproducible IC50 values, and equipment fouling [1].

Evidence DimensionAqueous solubility and assay processability
Target Compound DataAcridin-4-amine hydrochloride (highly soluble in polar/aqueous media)
Comparator Or Baseline4-aminoacridine free base (~13.6 mg/L at 24 °C)
Quantified DifferenceOrders of magnitude higher aqueous solubility for the hydrochloride salt.
ConditionsStandard aqueous biological assay conditions and polar solvent dissolution.

Buyers scaling in vitro screening or formulating aqueous reagents must select the hydrochloride salt to avoid precipitation and ensure reproducible dosing.

MAO-A Inhibition
Reported
IC50 = 3.11 µM
Moderate baseline distinct from acridine orange (0.017 µM)
Human recombinant MAO-A; luminescence assay, 1 h

Essential Precursor for Multi-Stage Antimalarial Conjugates

Acridin-4-amine serves as the mandatory nucleophilic core for synthesizing N-cinnamoylbutyl-aminoacridine conjugates, a novel class of multi-stage antimalarials. When conjugated with trans-cinnamic acids, the resulting 4-aminoacridine derivatives exhibited sub-micromolar activity against hepatic stages of Plasmodium berghei and erythrocytic forms of Plasmodium falciparum. The most active meta-fluorocinnamoyl derivative was up to 120-fold more potent against gametocyte stages than the reference drug primaquine. Substituting this precursor with 9-aminoacridine fails to replicate the unique dual-pharmacophore geometry required for this multi-stage efficacy [1].

Evidence DimensionAntiplasmodial potency of downstream conjugates
Target Compound Data4-aminoacridine-derived conjugates (sub-micromolar activity, up to 120-fold more potent than primaquine against gametocytes)
Comparator Or BaselinePrimaquine (baseline reference) and 9-aminoacridine (structurally incompatible)
Quantified DifferenceUp to 120-fold increase in gametocyte stage potency for the 4-aminoacridine conjugate vs. primaquine.
ConditionsIn vitro screening against hepatic and erythrocytic Plasmodium stages.

For medicinal chemistry procurement, this exact isomer is non-negotiable for accessing the specific steric profile needed to synthesize these highly potent antimalarial hybrids.

Partition Coefficient
Head-to-head
More hydrophilic than 5-aminoacridine; less hydrophilic than proflavine
May support formulation-context selection for aqueous compatibility
Olive oil/water, pH 7.0, 25 °C; rank-order across isomers
Bacteriostatic Activity
Head-to-head
Intermediate rank among 5 monoaminoacridines
Supports antimicrobial screening context with moderate activity profile
Streptococcus, S. aureus, E. coli, C. welchii, Proteus; 48 h
DNA Binding Affinity
Class-level
Ranked 2nd of 4 acridine derivatives; moderate Kb
Intermediate affinity may support studies avoiding excessive intercalation
Silva et al. 2019; ctDNA, UV–vis/fluorescence; P. falciparum W2
Predicted ADMET
Class-level
LogP ~2.68, pKa ~4.22, solubility ~1.75 µg/mL
Balanced solubility-permeability profile; distinct from 9-aminoacridines
Computational predictions; verify experimentally

Matrix Material for MALDI(-)-MS

Ideal for analytical laboratories requiring a robust, ratio-independent matrix for the negative-ion mode mass spectrometry of complex lipids, resins, and cultural heritage materials, directly leveraging its superior crystallization properties over 9-aminoacridine [1].

Synthesis of Multi-Target Antimalarials

Serves as the primary building block for developing N-cinnamoyl-4-aminoacridine conjugates that target multiple stages of the Plasmodium life cycle, utilizing its unique structural mimicry of both chloroquine and primaquine [2].

Aqueous in vitro High-Throughput Screening

Procured for biological assays where the poor solubility of the 4-aminoacridine free base would cause precipitation; the hydrochloride salt ensures stable, reproducible dosing in polar and aqueous media [3].

Application Fit

Application
Selection Property
Validation Focus
SAR probe in antibacterial discovery
Reported intermediate bacteriostatic potency baseline
Screening of potency-modifying structural modifications
DNA-interaction reference standard
Defined UV hypochromism upon DNA binding
Assay calibration and intercalation strength benchmarking
Selective MAO-A probe with moderate activity
Low-potency MAO-A inhibition profile
Off-target profiling in CNS assay models
Synthetic building block for G-quadruplex ligands
C-4 amine handle and intermediate DNA affinity
Library design within drug-like chemical space

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